Fluprostenol methyl ester
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Overview
Description
Fluprostenol methyl ester is a synthetic analog of prostaglandins, which are hormone-like lipid compounds found in animals and humans. Prostaglandins play a crucial role in various physiological processes, including inflammation, blood flow, and the formation of blood clots. This compound is particularly known for its applications in veterinary medicine and research.
Mechanism of Action
Target of Action
Fluprostenol methyl ester is an analog of the F-series prostaglandins . Prostaglandins are hormone-like lipid compounds often found in animals and humans, displaying a multitude of biological functions . They have been developed as marketed medicines for various applications .
Biochemical Pathways
Fluprostenol and other prostaglandins can be synthesized from lactones through a three-step sequence of p-phenylbenzoyl (PPB) ester hydrolysis, DIBAL-H reduction, and Wittig olefination . This process involves the use of biocatalytic retrosynthesis, showcasing the usefulness and great potential of biocatalysis in the construction of complex molecules .
Result of Action
This compound has been approved for many years as a luteolytic in veterinary animals . This suggests that the compound has a significant effect on the luteal phase of the reproductive cycle in these animals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluprostenol methyl ester typically involves multiple steps, starting from readily available dichloro-containing bicyclic ketone. The process includes:
Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation: of the bicyclic ketone to form a lactone intermediate.
Ketoreductase-catalyzed diastereoselective reduction: of enones to set the critical stereochemical configurations.
Copper(II)-catalyzed regioselective p-phenylbenzoylation: of the secondary alcohol of diol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The use of biocatalysis in the synthesis process showcases the potential of biocatalysis in constructing complex molecules .
Chemical Reactions Analysis
Types of Reactions: Fluprostenol methyl ester undergoes various chemical reactions, including:
Oxidation: Catalyzed by Baeyer–Villiger monooxygenase.
Reduction: Catalyzed by ketoreductase.
Substitution: Involving regioselective p-phenylbenzoylation.
Common Reagents and Conditions:
Baeyer–Villiger monooxygenase: for oxidation.
Ketoreductase: for reduction.
Copper(II) catalysts: for regioselective benzoylation.
Major Products: The major products formed from these reactions include stereochemically configured intermediates and the final this compound .
Scientific Research Applications
Fluprostenol methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying prostaglandin analogs and their synthesis.
Biology: Investigated for its role in various biological processes, including inflammation and blood flow regulation.
Medicine: Applied in veterinary medicine for reproductive management in animals.
Industry: Utilized in the production of other prostaglandin analogs and related compounds.
Comparison with Similar Compounds
- Cloprostenol
- Bimatoprost
- Prostaglandin F2α
- Travoprost
Comparison: Fluprostenol methyl ester is unique due to its specific stereochemical configuration and its high efficacy in targeting prostaglandin receptors. Compared to other similar compounds, it offers distinct advantages in terms of stability and potency .
Properties
CAS No. |
73275-76-0 |
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Molecular Formula |
C24H31F3O6 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C24H31F3O6/c1-32-23(31)10-5-3-2-4-9-19-20(22(30)14-21(19)29)12-11-17(28)15-33-18-8-6-7-16(13-18)24(25,26)27/h2,4,6-8,11-13,17,19-22,28-30H,3,5,9-10,14-15H2,1H3/b4-2-,12-11+/t17-,19-,20-,21+,22-/m1/s1 |
InChI Key |
ORBXLQUSZNREPS-OWEKAKITSA-N |
Isomeric SMILES |
COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
SMILES |
O[C@@H]1[C@H](C/C=CCCCC(OC)=O)[C@@H](/C=C/[C@@H](O)COC2=CC(C(F)(F)F)=CC=C2)[C@H](O)C1 |
Canonical SMILES |
COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
Synonyms |
7-[(1R,2R,3R5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-(5Z)-heptenoic acid, methyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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